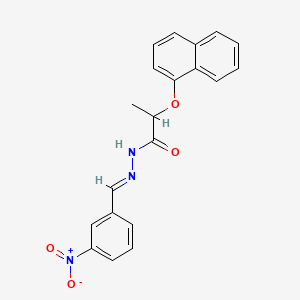![molecular formula C19H24N2O3 B5834890 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as MMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPP is a phenol derivative that belongs to the class of piperazine compounds. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it has been suggested that its neuroprotective effects may be due to its ability to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood and behavior. 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has also been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its ability to exhibit multiple biological activities, which makes it a versatile compound for studying various disease models. However, one of the limitations of using 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in clinical settings. Additionally, 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol may have potential applications in the treatment of other inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. Further research is needed to explore these potential therapeutic applications.
Synthesemethoden
The synthesis of 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-methoxy-6-nitrophenol with 4-(2-methoxyphenyl)-1-piperazinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in its free base form.
Wissenschaftliche Forschungsanwendungen
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been studied extensively for its potential therapeutic applications. It has been found to exhibit neuroprotective effects in various animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-17-8-4-3-7-16(17)21-12-10-20(11-13-21)14-15-6-5-9-18(24-2)19(15)22/h3-9,22H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBNHROQOLOTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5834808.png)
![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide](/img/structure/B5834812.png)
![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5834813.png)


![N-(4-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5834833.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5834837.png)
![2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5834838.png)
![2-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5834845.png)
![1-[(2,5-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5834846.png)
![N-[(benzylamino)carbonyl]isonicotinamide](/img/structure/B5834847.png)

![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)